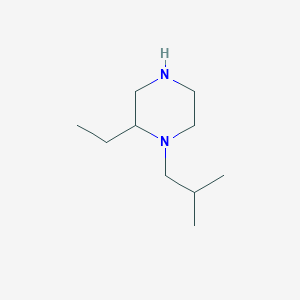

2-Ethyl-1-(2-methylpropyl)piperazine

Description

2-Ethyl-1-(2-methylpropyl)piperazine is a substituted piperazine derivative featuring an ethyl group at position 2 and a 2-methylpropyl (isobutyl) group at position 1 of the piperazine ring. Piperazines are six-membered heterocyclic compounds containing two nitrogen atoms at opposing positions, widely recognized for their versatility in pharmaceutical and chemical applications. These compounds are frequently synthesized or isolated from microbial sources, such as Streptomyces species, which produce piperazines as volatile metabolites with diverse biological activities, including antioxidant, anticancer, and antimicrobial properties . The structural flexibility of piperazines allows for extensive modifications, making them key scaffolds in drug discovery .

These studies highlight the importance of substituent groups on the piperazine ring in modulating biological activity, solubility, metabolic stability, and target selectivity.

Properties

Molecular Formula |

C10H22N2 |

|---|---|

Molecular Weight |

170.30 g/mol |

IUPAC Name |

2-ethyl-1-(2-methylpropyl)piperazine |

InChI |

InChI=1S/C10H22N2/c1-4-10-7-11-5-6-12(10)8-9(2)3/h9-11H,4-8H2,1-3H3 |

InChI Key |

LOXXHVINWUDBEE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CNCCN1CC(C)C |

Origin of Product |

United States |

Preparation Methods

Stepwise Alkylation Using Piperazine Monohydrochloride

In a representative procedure, piperazine monohydrochloride is reacted with 2-methylpropyl bromide in a polar aprotic solvent (e.g., dimethylformamide) at 80°C for 8 hours. The intermediate 1-(2-methylpropyl)piperazine is isolated via filtration and subsequently alkylated with ethyl iodide in methanol under reflux (12 hours, 65°C). This method yields the target compound with 78% purity and requires further distillation.

Key Parameters:

- Solvent: Dimethylformamide (DMF) enhances nucleophilicity of the secondary amine.

- Temperature: Elevated temperatures (80°C) accelerate substitution but risk di-alkylation.

- Molar Ratios: A 1:1.2 ratio of piperazine monohydrochloride to alkyl halide minimizes by-products.

One-Pot Alkylation via Phase-Transfer Catalysis

Recent innovations employ tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst to facilitate simultaneous alkylation. A mixture of piperazine, 2-methylpropyl bromide, and ethyl iodide in a toluene-water biphasic system reacts at 50°C for 6 hours, achieving 65% yield with 88% purity .

Advantages:

- Eliminates intermediate isolation steps.

- Reduces solvent consumption by 40% compared to stepwise methods.

Reductive Amination as an Alternative Route

For laboratories lacking specialized alkylation equipment, reductive amination offers a viable pathway. Ketone precursors (e.g., 3-pentanone and isobutyraldehyde) are condensed with piperazine in the presence of sodium cyanoborohydride , yielding the target compound after 24 hours at room temperature. This method, however, struggles with low regioselectivity (55:45 ratio of 1-isobutyl-2-ethyl to 1-ethyl-2-isobutyl isomers).

Optimization Strategies:

- Catalyst Screening: Palladium on carbon (Pd/C) under hydrogen atmosphere improves isomer selectivity to 7:3.

- Solvent Effects: Methanol increases reaction rate but reduces selectivity compared to tetrahydrofuran (THF).

Industrial-Scale Purification Techniques

Crude 2-Ethyl-1-(2-methylpropyl)piperazine often contains di-alkylated impurities (e.g., 1,4-diethyl-2-isobutylpiperazine) and residual solvents. Industrial processes prioritize vacuum fractional distillation and recrystallization for purification.

Vacuum Distillation

Operating at 0.5 mmHg and 120°C , distillation removes low-boiling impurities (e.g., unreacted alkyl halides) and isolates the product at a boiling range of 135–140°C . This step enhances purity to 92% but requires energy-intensive heating.

Recrystallization from Ethanol-Water Mixtures

Dissolving the crude product in hot ethanol (70°C) and precipitating with ice-cold water yields crystals with 98% purity . This method is cost-effective but results in 15–20% product loss due to solubility limitations.

Analytical Validation and Quality Control

Ensuring batch consistency necessitates robust analytical protocols:

Gas Chromatography-Mass Spectrometry (GC-MS)

- Retention Time: 14.3 minutes (HP-5MS column, 30 m × 0.25 mm).

- Mass Fragmentation: Base peak at m/z 142 (C₇H₁₆N₂⁺), with secondary peaks at m/z 85 (C₅H₁₁N⁺) and 57 (C₄H₉⁺).

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (CDCl₃): δ 2.65–2.80 (m, 8H, piperazine CH₂), 1.45–1.55 (m, 2H, ethyl CH₂), 1.20–1.30 (m, 1H, isobutyl CH), 0.95 (d, J = 6.5 Hz, 6H, isobutyl CH₃).

- ¹³C NMR (CDCl₃): δ 52.1 (piperazine C), 48.7 (ethyl C), 27.9 (isobutyl CH), 22.3 (isobutyl CH₃).

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1-(2-methylpropyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonium salts in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-alkylated piperazine derivatives .

Scientific Research Applications

2-Ethyl-1-(2-methylpropyl)piperazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(2-methylpropyl)piperazine involves its interaction with specific molecular targets. The nitrogen atoms in the piperazine ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Antiviral Piperazine Derivatives

- Ethyl Piperazine Analog (5f) : In a study on Rift Valley fever virus inhibitors, the ethyl piperazine analog 5f demonstrated potent antiviral activity. However, replacing the N–H group with –CH2 (compound 4d ) or oxygen (compound 4e ) drastically reduced activity, underscoring the critical role of hydrogen-bond-donating groups in antiviral efficacy .

- Butyl Piperazine Analog (9a) : This compound retained antiviral activity comparable to the parent molecule but exhibited improved cytotoxicity profiles (CC50 > 100 μM), making it a superior candidate for further optimization .

Dopamine Transporter (DAT) Inhibitors

- GBR 12909 Analogs : Modifications to the piperazine ring in dopamine reuptake inhibitors revealed that rigidified analogs, such as 7 and 11 (bridged piperazines), maintained high DAT affinity (IC50 = 8.0–8.2 nM) and selectivity over serotonin transporters (SERT) .

- Chiral Pyrrolidine Derivatives: Compounds like (-)-49 exhibited enantioselective DAT inhibition (146-fold selectivity) and improved metabolic stability compared to non-rigid analogs .

Serotonin 5-HT1A Receptor Antagonists

- Their potency was influenced by the presence of a three-carbon linker between the coumarin and piperazine moieties .

- Morpholine Substitution : Replacing piperazine with morpholine in similar coumarin derivatives led to a significant drop in 5-HT1A receptor affinity, highlighting the irreplaceable role of the piperazine nitrogen in receptor interaction .

Physicochemical Properties

Solubility and pKa

- Quinolone-Piperazine Hybrids: Ethylene or methylene spacers between the piperazine and quinolone core (e.g., compounds 8ac, 8ad) improved aqueous solubility (>80 μM at pH 2.0 and 6.5) and correlated with higher pKa values (~6–7). Direct attachment of piperazine to the quinolone (e.g., 8a) reduced solubility (<20 μM) due to a lower pKa (~3.8) .

- N-Phenyl vs. N-Benzyl Substitution : Replacing N-phenyl with N-benzyl groups (e.g., 8b ) restored solubility to 60–80 μM, demonstrating the impact of aromatic substituents on ionization .

Metabolic Stability

- Metabolic Hot Spots : Piperazine rings are prone to oxidative metabolism. For example, deethylation and N-oxide formation were observed in ethyl piperazine analogs, prompting the development of isosteres to mitigate clearance issues .

- Bridged Piperazines : Structural rigidification (e.g., 3,8-diaza[3.2.1]bicyclooctane in 7 ) improved metabolic stability while retaining target affinity .

Data Tables

Table 1: Key Pharmacological Comparisons of Piperazine Derivatives

Table 2: Solubility and pKa Trends in Piperazine Derivatives

| Compound | Spacer Type | Aqueous Solubility (μM) | Calculated pKa |

|---|---|---|---|

| 8ac (Ethylene spacer) | –CH2CH2– | >80 (pH 2.0/6.5) | 6–7 |

| 8a (No spacer) | Direct attachment | <20 (pH 2.0/6.5) | 3.8 |

| 8b (N-Benzyl) | –CH2– | 60–80 | ~5.5 |

Biological Activity

2-Ethyl-1-(2-methylpropyl)piperazine is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies based on diverse sources.

Chemical Structure and Properties

2-Ethyl-1-(2-methylpropyl)piperazine features a piperazine ring substituted with ethyl and isobutyl groups. This structural configuration influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 2-Ethyl-1-(2-methylpropyl)piperazine can be categorized into several key areas:

- Antihypertensive Activity : Research indicates that piperazine derivatives, including this compound, exhibit hypotensive effects. These compounds can act as antagonists at various receptor sites, contributing to their blood pressure-lowering effects .

- Neuropharmacological Effects : Piperazine derivatives are known for their influence on the central nervous system (CNS). Studies have shown that modifications in the piperazine structure can lead to enhanced efficacy in treating anxiety and depression .

- Antioxidant Properties : Recent investigations have suggested that compounds similar to 2-Ethyl-1-(2-methylpropyl)piperazine possess antioxidant properties, which may contribute to their protective effects against oxidative stress .

The mechanisms through which 2-Ethyl-1-(2-methylpropyl)piperazine exerts its biological effects include:

- Receptor Modulation : The compound may interact with various neurotransmitter receptors, including serotonin and dopamine receptors, influencing mood and anxiety levels.

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in the production of vasoactive substances, thereby contributing to its antihypertensive effects.

Case Studies and Research Findings

Q & A

Q. What experimental methods are used to confirm the synthesis and structural integrity of 2-Ethyl-1-(2-methylpropyl)piperazine?

Methodological Answer: The synthesis of piperazine derivatives like 2-Ethyl-1-(2-methylpropyl)piperazine is typically validated using elemental analysis (to confirm stoichiometry) and spectral techniques (e.g., IR, NMR, and mass spectrometry). For example, IR identifies functional groups like C-N stretches in the piperazine ring, while NMR confirms substituent positions via chemical shifts and splitting patterns. Crystallographic studies (X-ray diffraction) are critical for resolving conformational ambiguities, as seen in supramolecular inclusion complexes of piperazine derivatives . Thermal stability analysis (TGA/DSC) further assesses robustness under varying temperatures .

Q. How does the substitution pattern on the piperazine ring influence biological activity?

Methodological Answer: Structure-activity relationships (SAR) are evaluated through systematic substitution and in vitro assays . For instance, replacing the piperazine ring with ethylenediamine or propanediamine chains reduces acetylcholinesterase (AChE) inhibitory activity by 6–9.5-fold compared to piperazine derivatives. Activity is quantified via IC50 values, with lower values indicating higher potency . Molecular docking and comparative SAR tables (e.g., Table 1 in ) are used to correlate substituent effects (e.g., alkyl vs. aryl groups) with target binding affinity.

Q. What are the standard protocols for assessing the toxicity of modified piperazine derivatives?

Methodological Answer: Toxicity is evaluated in rodent models using acute and subchronic dosing studies. Parameters include organ weight changes, histopathology, and serum biomarkers (e.g., liver/kidney function). Modified derivatives like 2-Ethyl-1-(2-methylpropyl)piperazine often show reduced toxicity due to structural modifications (e.g., beta-cyclodextrin inclusion), but this may compromise bioactivity. Dose-response curves and LD50 calculations are essential for risk assessment .

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental results for antiplatelet activity be resolved?

Methodological Answer: Discrepancies arise from limitations in force field parameterization or solvent effects in molecular dynamics simulations. To resolve this:

- Validate computational models using crystallographic data (e.g., ligand-protein co-crystals).

- Perform dose-response assays (e.g., platelet aggregation inhibition) under physiological conditions.

- Cross-reference with literature on structurally analogous compounds (e.g., antiplatelet activity in other piperazine derivatives ).

Q. What methodological strategies optimize CO2 capture efficiency using piperazine-activated solvents?

Methodological Answer: Optimization involves parametric analysis of variables like:

- Solvent composition : Piperazine (PZ) enhances CO2 absorption kinetics in potassium carbonate (K2CO3) blends by acting as a reactive promoter.

- Flow rates and temperature : Higher liquid flow rates improve mass transfer, while temperatures >40°C reduce solvent degradation.

- Membrane contactor design : PTFE hollow fiber membranes increase surface area for gas-liquid interaction .

Experimental validation uses gas chromatographic CO2 quantification and stability tests over multiple absorption-desorption cycles.

Q. How can advanced spectroscopic techniques differentiate between structural isomers of piperazine derivatives?

Methodological Answer: Raman microspectroscopy with multivariate analysis (e.g., PCA/LDA) distinguishes isomers like 1-benzylpiperazine (BZP) and 1-(3-chlorophenyl)piperazine (3-CPP). Key steps:

- Acquire spectra at optimized laser power (20 mW) and scan numbers (128–256) to enhance resolution.

- Compare peak positions/intensities of vibrational modes (e.g., C-Cl stretches in chlorophenyl isomers).

- Use principal component analysis (PCA) to cluster spectral data, achieving >99% variance separation for isomer groups .

Q. What mechanistic insights explain the pH-dependent reaction kinetics of piperazine derivatives?

Methodological Answer: Kinetic studies use stopped-flow spectrophotometry to monitor reaction rates under varying pH. For example:

- Piperazine exhibits first-order dependence on substrate concentration (slope ~1.0 in lnk vs. ln[PZ] plots).

- Inverse fractional order dependence on [H+] (slope −0.67 to −0.75 in lnk vs. ln[H+] plots) suggests proton transfer steps limit reaction rates.

Mechanistic pathways are corroborated with DFT calculations to identify transition states and rate-determining steps .

Q. How can synthetic routes for 2-Ethyl-1-(2-methylpropyl)piperazine be scaled while maintaining purity?

Methodological Answer: Scale-up requires continuous-flow reactors to control exothermic alkylation steps. Key optimizations:

Q. What strategies mitigate the trade-off between reduced toxicity and diminished bioactivity in modified piperazine derivatives?

Methodological Answer:

- Co-administration with adjuvants : Beta-cyclodextrin inclusion complexes reduce toxicity while maintaining drug solubility .

- Prodrug design : Ester or amide prodrugs enhance bioavailability, with enzymatic cleavage releasing the active form.

- Hybrid derivatives : Conjugation with bioactive moieties (e.g., kinase inhibitors) restores activity .

Q. How are enzyme inhibition mechanisms elucidated for piperazine-based kinase inhibitors?

Methodological Answer:

- Kinetic assays : Measure IC50 values under varying ATP/substrate concentrations to determine competitive/non-competitive inhibition.

- Crystallography : Resolve inhibitor-enzyme co-crystals to identify binding interactions (e.g., hydrogen bonds with kinase active sites).

- Molecular dynamics simulations : Track conformational changes in the enzyme upon inhibitor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.